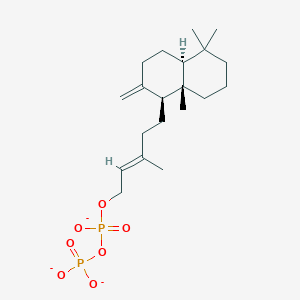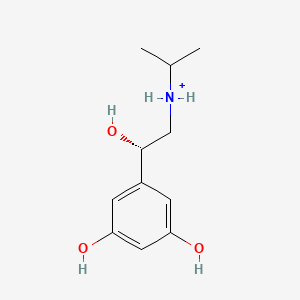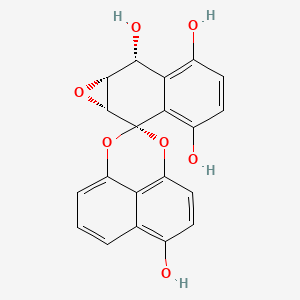
Ascochytatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ascochytatin is a natural product found in Ascochyta with data available.
Aplicaciones Científicas De Investigación
Discovery and Characterization
Ascochytatin is identified as a novel bioactive spirodioxynaphthalene metabolite produced by the marine-derived fungus, Ascochyta sp. NGB4. This compound was discovered during a screening program focused on the bacterial two-component regulatory system. The structure of this compound was meticulously determined through spectroscopic methods like NMR and MS. Additionally, its relative stereochemistry was discerned through X-ray crystallographic analysis, while the absolute stereochemistry was elucidated using the modified Mosher's method (Kanoh et al., 2008).
Molecular Targets for Cancer Therapy
This compound and its derivatives have recently been noted for their antineoplastic effects in various tumor cell lines and mouse models. The compound has demonstrated significant influence by modulating multiple molecular targets, presenting itself as a promising class of anticancer agents. This emphasizes the necessity to identify novel alternative therapies to combat cancer, considering the complexity of the disease at the genomic level and the need for therapies that address diverse oncogenic signal transduction cascades (Min-Wen et al., 2017).
Inhibition of the Mitochondrial Cytochrome bc1 Complex
Ascochlorin is highlighted as a unique inhibitor of the mitochondrial cytochrome bc1 complex. It's shown to inhibit the electron transport via CoQ, comparable to other known inhibitors like antimycin A and stigmatellin. This activity of ascochlorin suggests its potential in acting at both the Q(i) and the Q(o) sites of the fungal cytochrome bc1 complex, a feature that is uncommon among cytochrome bc1 inhibitors. Further, it's been established that ascochlorin can bind to both the Q(o) and Q(i) sites of the bacterial enzyme, indicating its potential for broad-spectrum applications (Berry et al., 2010).
Propiedades
Fórmula molecular |
C20H14O7 |
|---|---|
Peso molecular |
366.3 g/mol |
Nombre IUPAC |
(1'aR,3S,7'R,7'aR)-spiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-3,2'-7,7a-dihydro-1aH-naphtho[2,3-b]oxirene]-3',6',7',8-tetrol |
InChI |
InChI=1S/C20H14O7/c21-9-6-7-13-14-8(9)2-1-3-12(14)26-20(27-13)16-11(23)5-4-10(22)15(16)17(24)18-19(20)25-18/h1-7,17-19,21-24H/t17-,18-,19-,20+/m1/s1 |
Clave InChI |
WPTGKUTUOFNZAS-WTGUMLROSA-N |
SMILES isomérico |
C1=CC2=C(C=CC3=C2C(=C1)O[C@@]4(O3)[C@H]5[C@H](O5)[C@@H](C6=C(C=CC(=C46)O)O)O)O |
SMILES canónico |
C1=CC2=C(C=CC3=C2C(=C1)OC4(O3)C5C(O5)C(C6=C(C=CC(=C46)O)O)O)O |
Sinónimos |
ascochytatin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




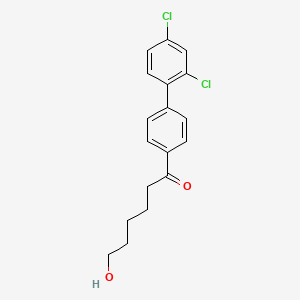


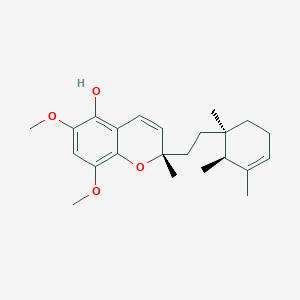

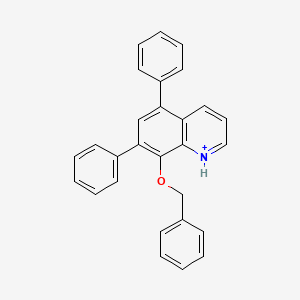
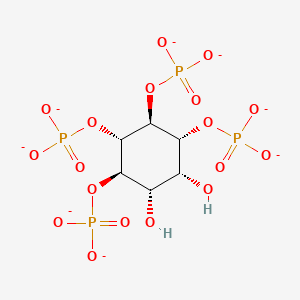
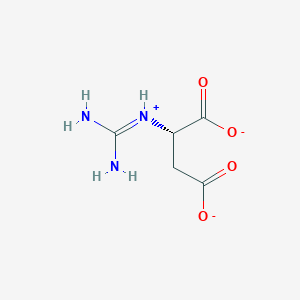

![(2S,3S,3a'S,4S,5'R)-8'-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5'-pentyl-3',3a',5',6'-tetrahydrospiro[oxolane-2,2'-pyrano[2,3,4-de][1]benzopyran]-9'-carboxylic acid](/img/structure/B1263399.png)
![N-[1-(2,6-difluorophenyl)sulfonyl-3-pyrrolidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263402.png)
